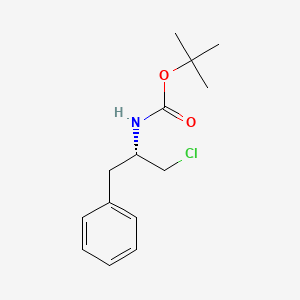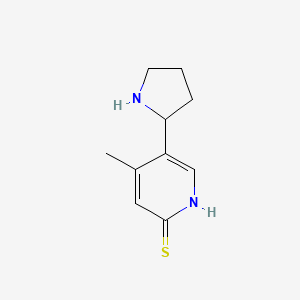
(1R)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a fluorophenyl group, which is known to enhance the stability and reactivity of the molecule, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 3-methylbutan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high yield of the compound.
化学反応の分析
Types of Reactions
(1R)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted phenyl derivatives.
科学的研究の応用
(1R)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1R)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors and enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of neurotransmitter reuptake or enzyme activity.
類似化合物との比較
Similar Compounds
(1R)-1-(3-fluorophenyl)-3-methylbutan-1-amine: Similar in structure but with the fluorine atom in a different position.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with different applications.
3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole: A fluorinated pyrazole with unique properties.
Uniqueness
(1R)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride stands out due to its specific structural configuration, which imparts unique reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in research focused on neurological and enzymatic processes.
特性
分子式 |
C11H17ClFN |
|---|---|
分子量 |
217.71 g/mol |
IUPAC名 |
(1R)-1-(4-fluorophenyl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m1./s1 |
InChIキー |
URPSAJXBQGFIHY-RFVHGSKJSA-N |
異性体SMILES |
CC(C)C[C@H](C1=CC=C(C=C1)F)N.Cl |
正規SMILES |
CC(C)CC(C1=CC=C(C=C1)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11826973.png)


![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)





![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11827019.png)

![(6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B11827027.png)
![(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene](/img/structure/B11827030.png)

